

# A Comparative Analysis of CNS Penetration: Evobrutinib vs. Fenebrutinib

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## Compound of Interest

Compound Name: *Evobrutinib*

Cat. No.: *B607390*

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Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of multiple sclerosis (MS), owing to its role in the activation of B cells and myeloid cells, both of which are implicated in the inflammatory and neurodegenerative processes of the disease. The efficacy of BTK inhibitors in the central nervous system (CNS) is contingent on their ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations to engage their target. This guide provides a comparative analysis of the CNS penetration of two leading BTK inhibitors, **evobrutinib** and fenebrutinib, supported by available preclinical and clinical data.

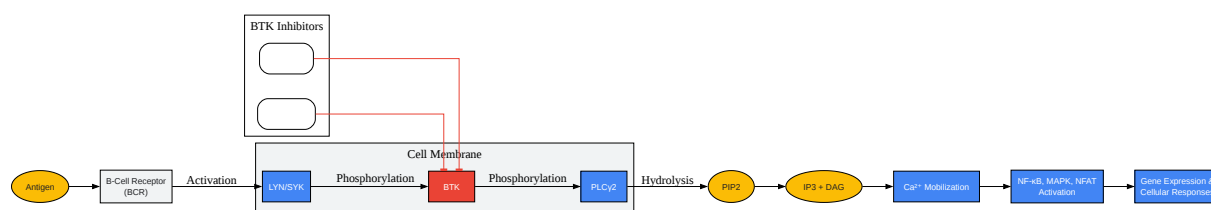
## Quantitative Data Summary

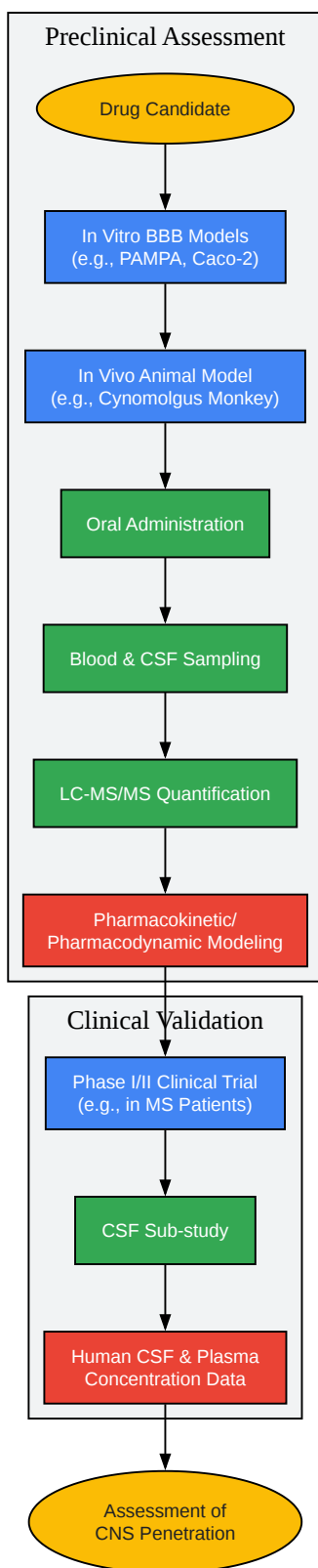
The following table summarizes the key quantitative data regarding the CNS penetration and potency of **evobrutinib** and fenebrutinib.

Parameter	Evobrutinib	Fenebrutinib	Species	Study Type	Source(s)
Mean CSF Concentration	3.21 ng/mL	43.1 ng/mL	Human (RMS patients)	Clinical Phase II	<a href="#">[1]</a> <a href="#">[2]</a>
Free Plasma Concentration	5.5 ng/mL	Not Reported	Human (RMS patients)	Clinical Phase II	<a href="#">[1]</a>
CSF/Free Plasma Ratio	~58%	Not Reported	Human (RMS patients)	Clinical Phase II	<a href="#">[1]</a>
Cellular IC50 (pBTK)	Not Reported	7.5 ng/mL	Human (whole blood)	Clinical Phase II	<a href="#">[2]</a>
Cellular IC50 (CD69)	Not Reported	5.3 ng/mL	Human (whole blood)	Clinical Phase II	<a href="#">[2]</a>
Cellular IC50 (CD63)	Not Reported	10.0 ng/mL	Human (whole blood)	Clinical Phase II	<a href="#">[2]</a>

## Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated.





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## References

- 1. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
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